Ethyl 3-nonenoate is categorized under the class of esters, which are derived from carboxylic acids and alcohols. Its chemical formula is , and it has a CAS number of 13481-87-3. The compound is noted for its presence in various natural products and is synthesized for use in flavors and fragrances due to its appealing sensory properties .
The synthesis of ethyl 3-nonenoate can be achieved through several methods. One common approach involves the esterification reaction between 3-nonenoic acid and ethanol in the presence of an acid catalyst. This reaction typically requires specific conditions:
Another method includes using a two-step process involving the preparation of 3-nonenoic acid from the corresponding alcohol followed by esterification with ethanol. The reaction can be monitored using gas chromatography to evaluate the progress and yield .
Ethyl 3-nonenoate features a linear chain structure with a double bond located at the third carbon atom from the carboxylic end. Its structural representation can be depicted as follows:
The compound's molecular weight is approximately 184.28 g/mol. The presence of a double bond contributes to its reactivity and influences its physical properties such as boiling point and solubility .
Ethyl 3-nonenoate participates in various chemical reactions typical of esters, including:
These reactions are significant in both synthetic organic chemistry and industrial applications .
The mechanism of action for ethyl 3-nonenoate primarily involves its role as a flavoring agent. It interacts with olfactory receptors in humans, contributing to sensory perceptions associated with fruity aromas. The compound's structure allows it to bind effectively to these receptors, leading to the characteristic scents that are desirable in food products .
Ethyl 3-nonenoate exhibits several notable physical and chemical properties:
These properties make ethyl 3-nonenoate versatile for use in various formulations within the food industry .
Ethyl 3-nonenoate finds extensive applications across several fields:
Its stability and low odor threshold make it a valuable ingredient in both commercial products and scientific research focused on flavor chemistry .
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